molecular formula C10H12O2S B13630567 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione

2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione

Cat. No.: B13630567
M. Wt: 196.27 g/mol
InChI Key: TUXSVZDWZJKAPT-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . The compound this compound has a molecular formula of C10H12O2S and a molecular weight of 196.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylpentane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3

InChI Key

TUXSVZDWZJKAPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C1=CC=CS1

Origin of Product

United States

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